2-(((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)(methyl)amino)ethanol 2-(((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)(methyl)amino)ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13472436
InChI: InChI=1S/C12H17NO3/c1-13(4-5-14)9-10-2-3-11-12(8-10)16-7-6-15-11/h2-3,8,14H,4-7,9H2,1H3
SMILES: CN(CCO)CC1=CC2=C(C=C1)OCCO2
Molecular Formula: C12H17NO3
Molecular Weight: 223.27 g/mol

2-(((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)(methyl)amino)ethanol

CAS No.:

Cat. No.: VC13472436

Molecular Formula: C12H17NO3

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

2-(((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)(methyl)amino)ethanol -

Specification

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
IUPAC Name 2-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]ethanol
Standard InChI InChI=1S/C12H17NO3/c1-13(4-5-14)9-10-2-3-11-12(8-10)16-7-6-15-11/h2-3,8,14H,4-7,9H2,1H3
Standard InChI Key WFSPMIVSZGKWAB-UHFFFAOYSA-N
SMILES CN(CCO)CC1=CC2=C(C=C1)OCCO2
Canonical SMILES CN(CCO)CC1=CC2=C(C=C1)OCCO2

Introduction

Chemical Identity and Structural Features

Molecular Composition

The molecular formula of 2-(((2,3-Dihydrobenzo[b][1, dioxin-6-yl)methyl)(methyl)amino)ethanol is C₁₂H₁₇NO₃, with a molecular weight of 223.27 g/mol. The IUPAC name systematically describes its structure: 2-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]ethanol.

Structural Characterization

The compound’s structure comprises:

  • A 2,3-dihydrobenzo[b] dioxin ring system (a benzene fused with a 1,4-dioxane ring).

  • A methyl(methylamino)ethyl side chain attached to the benzodioxin’s 6-position.

The SMILES notation (CN(CCO)CC1=CC2=C(C=C1)OCCO2) and InChIKey (WFSPMIVSZGKWAB-UHFFFAOYSA-N) confirm the connectivity and stereochemistry.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₂H₁₇NO₃
Molecular Weight223.27 g/mol
SMILESCN(CCO)CC1=CC2=C(C=C1)OCCO2
InChIKeyWFSPMIVSZGKWAB-UHFFFAOYSA-N

Synthetic Methodologies

Core Benzodioxin Synthesis

The benzodioxin ring is typically synthesized via cyclocondensation of catechol derivatives with dihaloalkanes. For example, 1,2-dihydroxybenzene reacts with 1,2-dibromoethane under basic conditions to form the 1,4-dioxane ring .

Table 2: Representative Synthesis Steps

StepReaction TypeReagents/ConditionsYieldSource
1CyclocondensationCatechol + 1,2-dibromoethane74%
2Reductive AminationNaBH₃CN, HOAc, MeOH65%
3PurificationColumn chromatography>95%

Physicochemical Properties

While direct data on this compound is sparse, analogs provide insights:

  • Boiling Point: Estimated >300°C (similar to benzodioxin derivatives) .

  • Solubility: Likely polar aprotic solvent-soluble (e.g., DMSO, methanol) due to the ethanolamine moiety.

  • Lipophilicity: Predicted log P ≈ 1.5–2.0, balancing aromatic and polar groups .

Biological Activity and Applications

Neuropharmacological Applications

Compounds with ethanolamine side chains often target adrenergic or dopaminergic receptors. For example, similar molecules act as α2C adrenoceptor antagonists, suggesting potential in treating CNS disorders .

Table 3: Biological Activity of Analogues

Analog StructureTargetIC₅₀/EC₅₀Source
Benzodioxin-methylpiperidinePD-L110.2 nM
Benzodioxin-pyrrolidineα2C Adrenoceptor50 nM

Future Directions

  • Activity Profiling: Systematic screening against antimicrobial, anticancer, and neurological targets.

  • ADME Studies: Pharmacokinetic analysis to assess oral bioavailability and metabolic stability.

  • Structural Optimization: Introducing fluorinated or heterocyclic groups to enhance potency .

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